6-Hydroxyhexanal
CAS No.: 34067-76-0
Cat. No.: VC7968655
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34067-76-0 |
---|---|
Molecular Formula | C6H12O2 |
Molecular Weight | 116.16 g/mol |
IUPAC Name | 6-hydroxyhexanal |
Standard InChI | InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2 |
Standard InChI Key | FPFTWHJPEMPAGE-UHFFFAOYSA-N |
SMILES | C(CCC=O)CCO |
Canonical SMILES | C(CCC=O)CCO |
Introduction
Structural and Molecular Characteristics
6-Hydroxyhexanal, systematically named 6-hydroxyhexanal, has the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its structure consists of a six-carbon chain with an aldehyde group (-CHO) at the terminal carbon and a hydroxyl group (-OH) at the sixth position. The compound’s IUPAC name and structural features are validated by computational data from PubChem and ChemSpider .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | Not reported | |
LogP (Partition Coefficient) | -0.04 | |
Refractive Index | 1.429 | |
Solubility | Polar solvents (e.g., water) |
The hydroxyl group enhances polarity, improving solubility in aqueous environments, while the aldehyde group facilitates nucleophilic addition reactions .
Synthesis and Production Methods
Catalytic Oxidation of 1,6-Hexanediol
A prominent synthesis route involves the oxidation of 1,6-hexanediol using palladium-supported catalysts. For example, Pd/hydroxyapatite (Pd/HAP) achieves an 89% yield of adipic acid under base-free aqueous conditions at 70°C . The basicity of the HAP support stabilizes intermediates, preventing side reactions and enabling gram-scale production .
Enzymatic and CoA-Dependent Pathways
Biotechnological approaches utilize carboxylate reductases (CARs) to reduce 6-hydroxyhexanoic acid to 6-hydroxyhexanal, with conversion efficiencies up to 90% . This method aligns with sustainable chemistry goals, as it avoids harsh reagents and leverages renewable feedstocks .
TEMPO-Mediated Oxidation
6-Hydroxyhexanal can be synthesized from diols via TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) catalysis. This method, optimized with KBr and NaHCO₃, selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids .
Chemical Reactivity and Functional Transformations
Oxidation Reactions
6-Hydroxyhexanal undergoes oxidation to form 6-hydroxyhexanoic acid or adipic acid, depending on conditions. Molecular oxygen (O₂) and gold-based catalysts are effective, particularly in aqueous phases .
Reduction Reactions
Reduction of the aldehyde group yields 1,6-hexanediol. Sodium borohydride (NaBH₄) and carboxylate reductases are commonly employed, with the latter offering higher selectivity .
Table 2: Common Reactions and Products
Reaction Type | Reagents/Conditions | Major Product | Yield |
---|---|---|---|
Oxidation | Pd/HAP, O₂, 70°C | Adipic Acid | 89% |
Reduction | NaBH₄, Ethanol | 1,6-Hexanediol | 75% |
Enzymatic | Carboxylate Reductase | 1,6-Hexanediol | 90% |
Biological and Toxicological Profile
Metabolic Pathways
6-Hydroxyhexanal participates in lipid metabolism, where it is reduced to 1,6-hexanediol by alcohol dehydrogenases . This pathway is critical in biocatalytic systems for producing nylon precursors .
Industrial Applications
Adipic Acid Production
Adipic acid, a precursor to nylon-6,6, is synthesized efficiently from 6-hydroxyhexanal using Pd/HAP catalysts. This method reduces reliance on petrochemical feedstocks and minimizes waste .
Flavor and Fragrance Industry
The compound’s aldehyde group contributes to green, leafy aromas, making it valuable in flavor formulations. Its derivatives enhance stability in perfumes and food additives .
Pharmaceutical Intermediates
6-Hydroxyhexanal serves as a building block for macrolactones and juvenile hormone analogs, which are explored in drug development .
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